molecular formula C14H7N5OS B2708937 3-amino-6-oxo-1-thioxo-5,6-dihydro-1H-pyrido[1,2-a]quinazoline-2,4-dicarbonitrile CAS No. 702667-66-1

3-amino-6-oxo-1-thioxo-5,6-dihydro-1H-pyrido[1,2-a]quinazoline-2,4-dicarbonitrile

Cat. No.: B2708937
CAS No.: 702667-66-1
M. Wt: 293.3
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Description

3-Amino-6-oxo-1-thioxo-5,6-dihydro-1H-pyrido[1,2-a]quinazoline-2,4-dicarbonitrile is a complex organic compound belonging to the quinazoline derivatives family. This compound features a pyridoquinazoline core with multiple functional groups, including amino, oxo, thioxo, and cyano groups. Its intricate structure makes it a subject of interest in various scientific research fields, particularly in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-6-oxo-1-thioxo-5,6-dihydro-1H-pyrido[1,2-a]quinazoline-2,4-dicarbonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with a suitable amine and a thioamide derivative, followed by cyclization under acidic or basic conditions to form the quinazoline core.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized for yield and purity, often involving continuous flow chemistry to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like sodium cyanide (NaCN) or potassium thiocyanate (KSCN).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Production of reduced forms, such as amines or hydroxyl derivatives.

  • Substitution: Introduction of new functional groups, leading to derivatives with altered properties.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules. Its reactivity allows for the creation of various derivatives, which can be used in further research or industrial applications.

Biology: In biological research, 3-amino-6-oxo-1-thioxo-5,6-dihydro-1H-pyrido[1,2-a]quinazoline-2,4-dicarbonitrile has shown potential as a bioactive molecule. It can interact with biological targets, making it useful in studying biological processes and developing new therapeutic agents.

Medicine: This compound has been investigated for its medicinal properties, including potential antitumor, antimicrobial, and anti-inflammatory activities. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of dyes, pigments, and other chemical products. Its unique structure and reactivity make it valuable in the production of high-performance materials.

Mechanism of Action

The mechanism by which 3-amino-6-oxo-1-thioxo-5,6-dihydro-1H-pyrido[1,2-a]quinazoline-2,4-dicarbonitrile exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways depend on the specific application and the derivatives formed from this compound.

Comparison with Similar Compounds

  • Thiazolo[3,4-a]quinazoline derivatives: These compounds share a similar core structure and exhibit similar biological activities.

  • Indole derivatives: These compounds also contain multiple functional groups and are known for their diverse biological activities.

Uniqueness: 3-Amino-6-oxo-1-thioxo-5,6-dihydro-1H-pyrido[1,2-a]quinazoline-2,4-dicarbonitrile stands out due to its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in scientific research and industrial applications.

Biological Activity

3-Amino-6-oxo-1-thioxo-5,6-dihydro-1H-pyrido[1,2-a]quinazoline-2,4-dicarbonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H7N5OSC_{14}H_7N_5OS . This compound features a unique pyridoquinazoline core which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Various synthetic routes have been reported, often focusing on optimizing yield and purity. For instance, one common method includes the reaction of appropriate hydrazine derivatives with carbonitriles under acidic conditions to form the desired quinazoline derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For example, compounds structurally related to 3-amino-6-oxo-1-thioxo-5,6-dihydro-1H-pyrido[1,2-a]quinazoline have shown significant cytotoxicity against various cancer cell lines. In vitro assays demonstrated that these compounds inhibit cell proliferation effectively:

CompoundCell LineIC50 (μM)
Compound AA549 (Lung)5.0
Compound BMCF7 (Breast)4.8
Compound CHCT116 (Colon)3.5

The structure–activity relationship (SAR) studies indicate that modifications at specific positions on the quinazoline ring can enhance anticancer activity .

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways and enzymes associated with tumor growth. For instance, some derivatives have been identified as inhibitors of the epidermal growth factor receptor (EGFR) and other kinases involved in cancer progression .

Antimicrobial Activity

In addition to anticancer properties, quinazoline derivatives have exhibited antimicrobial activity against various bacterial strains. Preliminary studies showed that certain derivatives could inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

Some studies have explored the potential of this compound as a PARP inhibitor. Compounds derived from quinazoline scaffolds demonstrated potent inhibition against PARP enzymes, which are crucial for DNA repair processes in cancer cells .

Case Studies

Several case studies illustrate the effectiveness of 3-amino-6-oxo-1-thioxo-5,6-dihydro-1H-pyrido[1,2-a]quinazoline derivatives:

  • Study on Lung Cancer : A derivative was tested in vivo on mice with lung tumors, showing a significant reduction in tumor size when administered in combination with standard chemotherapy agents.
  • Antimicrobial Efficacy : A series of synthesized quinazolines were tested against clinical isolates of E. coli, demonstrating promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Properties

IUPAC Name

3-amino-6-oxo-1-sulfanylidene-5H-pyrido[1,2-a]quinazoline-2,4-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7N5OS/c15-5-8-11(17)9(6-16)14(21)19-10-4-2-1-3-7(10)13(20)18-12(8)19/h1-4H,17H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUCZLDSANHUNAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=C(C(=C(C(=S)N23)C#N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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